molecular formula C8H5KN2O5 B564466 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt CAS No. 943522-94-9

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

Cat. No. B564466
M. Wt: 248.235
InChI Key: CYPXVTNTCARPDV-UHFFFAOYSA-M
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Description

Compounds like “2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt” are typically organic compounds that contain functional groups such as aminocarbonyl, nitro, and carboxylic acid. These functional groups can significantly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nitration, carboxylation, and amination. The exact synthesis route would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the aminocarbonyl group might undergo condensation reactions, while the nitro group might participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and conducting spectroscopic analyses .

Scientific Research Applications

Coordination Polymer Structures

Research by Smith (2013) explored the structures of hydrated sodium salts of various nitrobenzoic acids, including a potassium salt of 2-amino-4-nitrobenzoic acid. These structures are stabilized by hydrogen bonding and π-π ring interactions, highlighting the potential of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in coordination chemistry and crystal engineering (Smith, 2013).

Reaction Analysis and NMR Properties

Cosimelli et al. (2003) conducted a detailed study on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines. This research provides insights into the electronic and steric effects on yields and product ratios, which could be relevant for understanding the behavior of related compounds like 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in similar reactions (Cosimelli et al., 2003).

Molecular Salts/Cocrystals and Halogen Bonds

Oruganti et al. (2017) investigated molecular salts of 2c4n, a compound related to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. They explored the role of halogen bonds in these structures. This research is valuable for understanding the potential applications of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in the development of molecular salts and cocrystals (Oruganti et al., 2017).

Synthesis and Industrial Applications

Yin Qun (2010) discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, which is closely related to the potassium salt of 2-(Aminocarbonyl)-3-nitrobenzoic Acid. This synthesis has applications in the production of azo dyes and certain medications (Yin Qun, 2010).

Sulfhydryl Group Determination

Ellman (1959) developed a method using an aromatic disulfide for the determination of sulfhydryl groups, potentially relevant to studies involving 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (Ellman, 1959).

Pesticide Synthesis

Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, similar to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, in the synthesis of chlorantraniliprole, a pesticide. This showcases its potential in pesticide development (Chen Yi-fen et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for studying a compound could involve exploring its potential applications, optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

potassium;2-carbamoyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPXVTNTCARPDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675566
Record name Potassium 2-carbamoyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

CAS RN

943522-94-9
Record name Potassium 2-carbamoyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JH Barkalow, J Breting, BJ Gaede… - … process research & …, 2007 - ACS Publications
A nine-step convergent process was developed for the synthesis of ABT-472, a benzimidazole PARP inhibitor. The identity and origin of several impurities were determined, and the …
Number of citations: 30 pubs.acs.org

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